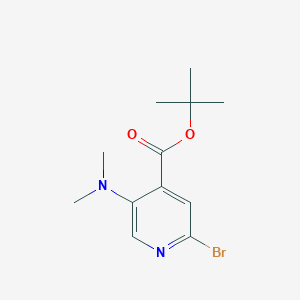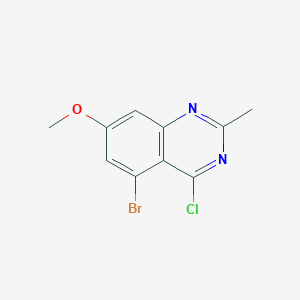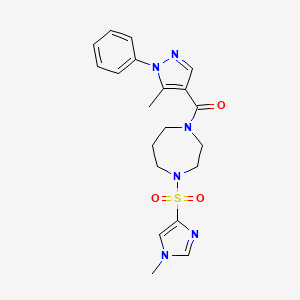
N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide” is a compound that contains a dioxothiolan ring, which is a sulfur-containing heterocycle, attached to a benzamide group via an amide linkage. The benzamide group also has a methoxy substituent .
Molecular Structure Analysis
The molecular structure of “N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide” would consist of a dioxothiolan ring attached to a benzamide group. The benzamide group would have a methoxy substituent .Chemical Reactions Analysis
Again, while specific reactions involving “N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide” are not available, compounds containing amide bonds can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for “N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide” are not available, one can infer that it may have properties similar to other benzamide derivatives .Applications De Recherche Scientifique
Fungicide Development
N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide: has been studied for its potential use as a fungicide. The related compound, potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, exhibits effective fungicidal properties with selective action . This suggests that N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide could be synthesized and optimized for similar applications in agriculture to protect crops from fungal diseases.
Antioxidant Properties
The antioxidant capabilities of dithiocarbamates, which are structurally related to N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide, make them candidates for research into preserving food products and possibly extending the shelf life of perishable goods .
Neurodegenerative Disease Treatment
In medical research, derivatives of N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide have been investigated for their role in drug development, particularly in the treatment of neurodegenerative diseases. This application is crucial given the increasing prevalence of conditions such as Alzheimer’s and Parkinson’s diseases.
Cancer Therapy
There is potential for N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide to be used in cancer therapy. Its derivatives are being explored for their efficacy in inhibiting the growth of cancer cells, offering a new avenue for oncological treatments.
Catalysis in Chemical Synthesis
The compound’s role in catalysis has been noted, particularly in reactions involving amines and carbon disulfide . This could lead to its use in synthesizing other bioactive molecules, potentially streamlining pharmaceutical manufacturing processes.
Pesticide Formulation
Given its structural similarity to effective dithiocarbamate pesticides, N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide could be utilized in the development of new pesticides. These could offer more selective action, reducing the environmental impact compared to broader-spectrum pesticides .
Solvent Effects Study
The synthesis of related compounds has highlighted the importance of solvent effects, which can be critical in the synthesis of bioactive molecules. Studying N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide can provide insights into solvent interactions, which is valuable for chemical engineering and process optimization .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-17-11-4-2-3-9(7-11)12(14)13-10-5-6-18(15,16)8-10/h2-4,7,10H,5-6,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHUTMJNDNOBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3012212.png)
![(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012213.png)
![N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B3012216.png)
![(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3012217.png)



![N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3012223.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B3012225.png)

![N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide](/img/structure/B3012227.png)
